molecular formula C8H7BrF2 B1283552 4-(2-Bromoethyl)-1,2-difluorobenzene CAS No. 175018-77-6

4-(2-Bromoethyl)-1,2-difluorobenzene

Cat. No.: B1283552
CAS No.: 175018-77-6
M. Wt: 221.04 g/mol
InChI Key: XCKJCCCKEWTUIV-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1,2-difluorobenzene, also known as 4-BE-1,2-DFB, is an organofluorine compound that has been widely studied for its potential applications in the fields of synthetic organic chemistry, materials science, and medicinal chemistry. It is a colorless and volatile liquid with a boiling point of 115 °C and a molecular weight of 207.04 g/mol. 4-BE-1,2-DFB has been found to be a useful reagent in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it has been used in the preparation of fluorinated polymers, as well as in the preparation of a variety of fluorinated derivatives of natural products.

Scientific Research Applications

Synthesis and Organic Transformations

4-(2-Bromoethyl)-1,2-difluorobenzene and related compounds are valuable in various organic transformations. For instance, derivatives such as 1,2-Dibromobenzenes are crucial precursors for reactions based on benzynes' intermediate formation. These derivatives are obtained through sequences like regioselective bromination, ortho-metalation, and halogen/metal permutations, which are significant in organic synthetic strategies (Diemer, Leroux, & Colobert, 2011).

Catalysis and Substitution Reactions

The compound also finds applications in catalysis, as illustrated in studies involving the substitution of aromatic fluorides with disulfides. For example, the presence of RhH(PPh3)4 as a catalyst facilitates the reaction of aromatic fluorides with organic disulfides, indicating the compound's utility in promoting specific types of chemical reactions (Arisawa et al., 2008).

Vibrational Spectroscopy and Structural Analysis

In the field of vibrational spectroscopy, compounds like 1-bromo-2,4-difluorobenzene have been used to conduct normal coordinate analyses, aiding in the vibrational assignments of various molecules. These analyses contribute to the understanding of molecular structures and behaviors (Reddy & Rao, 1994).

Electrochemical Studies

Electrochemical studies have utilized halobenzenes, including 1-bromo-4-fluorobenzene, to understand mechanisms like cathodic dehalogeno-defluorination. Such studies are crucial in areas like the development of electrochemical synthesis processes and the understanding of reaction mechanisms in electrolytes (Horio et al., 1996).

Organometallic Chemistry

Partially fluorinated benzenes, including 1,2-difluorobenzene, are increasingly recognized for their roles in organometallic chemistry. They serve as solvents or ligands in transition-metal-based catalysis, demonstrating their versatility in facilitating and influencing metal-mediated reactions (Pike, Crimmin, & Chaplin, 2017).

Properties

IUPAC Name

4-(2-bromoethyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKJCCCKEWTUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567056
Record name 4-(2-Bromoethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175018-77-6
Record name 4-(2-Bromoethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethyl)-1,2-difluorobenzene
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Synthesis routes and methods I

Procedure details

A mixture of 2-(3,4-difluoro-phenyl)-ethanol (5 g, 0.032 mol, from step (iii) above), 51.84 ml (49%, 0.64 mol) of HBr in acetic acid and 5 ml of sulfuric acid was stirred at 100° C. for 4 h. The reaction mixture was poured into ice and extracted with diethylether. Organic layer was washed with NaHCO3, water and dried over sodium sulfate. Solvent evaporation under reduced pressure followed by purification (three times) over silica gel using petroleum ether as eluent afforded (1.8 g) of the title compound as a liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
51.84 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

17.59 g (111 mmol) of 2-(3,4-difluorophenyl)ethanol, 16 ml (137 mmol) of hydrogen bromide, 6.8 ml (234 mmol) of conc. sulfuric acid were added in the order, and the mixture was heated under reflux for 3 hrs. The reaction mixture was poured onto an ice-bath, an organic layer and an aqueous layer were separated, the aqueous layer was extracted with ether, the extract combined with the organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate, and dried over anhydrous magnesium sulfate. The solvent was distilled off, the solution condensed and purified by vacuum distillation to obtain 21.96 g (bp 68-70° C./2-4 Torr.) of oily product. The oily product was purified by column chromatography (elution solvent: hexane:ethyl acetate=3:1), the eluate was further purified by vacuum distillation to obtain 19.79 g of the title compound (81%, bp 73-75° C./4 Torr.) as oily product.
Quantity
17.59 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Bromoethyl)-1,2-difluorobenzene

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